molecular formula C11H18N2O2 B1382413 5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione CAS No. 858204-96-3

5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione

Cat. No.: B1382413
CAS No.: 858204-96-3
M. Wt: 210.27 g/mol
InChI Key: CVSZBGARSLBZPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione typically involves the reaction of cyclopropylamine with 3-methylbutyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production .

Scientific Research Applications

Chemistry: In chemistry, 5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into biological pathways and mechanisms.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5-Cyclopropyl-5-isopentylimidazolidine-2,4-dione
  • 5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione derivatives

Comparison: Compared to similar compounds, this compound stands out due to its unique combination of a cyclopropyl group and a 3-methylbutyl side chain. This structural feature imparts distinct reactivity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

5-cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(2)5-6-11(8-3-4-8)9(14)12-10(15)13-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSZBGARSLBZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1(C(=O)NC(=O)N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione
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5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione
Reactant of Route 5
5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione
Reactant of Route 6
5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione

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